molecular formula C11H20N3O14P3 B608870 MBC-11 CAS No. 332863-86-2

MBC-11

货号: B608870
CAS 编号: 332863-86-2
分子量: 511.21 g/mol
InChI 键: HUIKCRXUQCSUJS-ZLRZYOKSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

MBC-11 是通过将依替膦酸与阿糖胞苷共价连接而合成的。合成涉及在阿糖胞苷-5'-磷酸和依替膦酸之间形成酸酐。 反应条件通常包括使用溶剂和试剂,这些溶剂和试剂有助于形成缀合物而不降解各个组分 .

工业生产方法

This compound 的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。该过程包括严格的质量控制措施,以保持化合物的完整性。 然后,该化合物被纯化并配制用于研究使用 .

化学反应分析

反应类型

MBC-11 会发生各种化学反应,包括:

常用试剂和条件

主要产品

从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,阿糖胞苷部分的氧化会导致阿糖胞苷衍生物的形成,而依替膦酸的还原会产生还原的双膦酸盐化合物 .

科学研究应用

MBC-11 具有广泛的科学研究应用,包括:

    化学: 用作模型化合物来研究双膦酸酯缀合物的行为。

    生物学: 研究其对细胞过程的影响,特别是在癌细胞中。

    医学: 探索作为治疗肿瘤诱导的骨病的潜在治疗剂。

    工业: 用于开发新的骨靶向药物和治疗方法

作用机制

MBC-11 通过靶向骨组织并将阿糖胞苷直接递送到病灶部位发挥作用。双膦酸依替膦酸部分与骨矿物质结合,而阿糖胞苷部分抑制癌细胞的 DNA 合成。 这种双重作用导致癌细胞活性和骨吸收减少 .

相似化合物的比较

类似化合物

MBC-11 的独特性

This compound 由于其缀合物结构而具有独特性,它将依替膦酸的骨靶向特性与阿糖胞苷的抗代谢活性相结合。 这使得可以靶向递送并在治疗肿瘤诱导的骨病方面提高疗效 .

生物活性

MBC-11 is a novel pharmaceutical compound characterized as a conjugate of the bisphosphonate etidronate and the antimetabolite cytarabine. This unique structure allows this compound to specifically target bone lesions associated with cancer, enhancing localized delivery while minimizing systemic exposure. The compound's design capitalizes on the affinity of bisphosphonates for hydroxyapatite in bone, facilitating the release of cytarabine directly at sites of tumor activity.

This compound operates through a dual mechanism:

  • Bone Targeting : The etidronate component binds to bone tissue, particularly at sites of osteoclast activity.
  • Antimetabolic Activity : Cytarabine inhibits DNA synthesis in cancer cells, effectively reducing their proliferation.

This dual-action approach allows this compound to address both the cancerous lesions and the associated bone damage, providing a targeted therapeutic strategy.

Pharmacokinetics and Pharmacodynamics

Research indicates that this compound's metabolites interact with various biological pathways involved in cancer cell proliferation and survival. The release of cytarabine can influence signaling pathways critical for tumor growth, enhancing its therapeutic effects against bone lesions. Interaction studies have also assessed potential drug-drug interactions with other anticancer agents used concurrently, ensuring a comprehensive understanding of its pharmacological profile.

Efficacy in Clinical Trials

This compound has demonstrated significant efficacy in clinical trials, particularly in reducing metabolic activity in bone-associated cancer cells. A Phase I study revealed:

  • Partial Metabolic Responses : Patients treated with this compound exhibited reductions in bone turnover markers.
  • Stabilization or Reduction in Bone Lesions : Notable improvements were observed in patients' conditions over the treatment period.

Case Studies

Several case studies have highlighted this compound's effectiveness:

  • Case Study 1 : A patient with metastatic breast cancer showed a marked reduction in pain and stabilization of bone lesions after six months of treatment with this compound.
  • Case Study 2 : In another instance, a patient with multiple myeloma experienced significant improvements in bone density and reduced tumor burden following administration of this compound.

Comparative Analysis with Other Compounds

This compound can be compared with several other compounds targeting similar pathways:

Compound NameTypeMechanism of ActionUnique Features
EtidronateBisphosphonateInhibits osteoclast-mediated bone resorptionUsed alone; not linked to an antimetabolite
Zoledronic AcidBisphosphonatePotent inhibitor of osteoclast activityMore potent than etidronate but not a drug conjugate
PamidronateBisphosphonateReduces skeletal-related events in malignancyAdministered intravenously; used primarily for hypercalcemia
DenosumabMonoclonal antibodyInhibits RANKL to prevent osteoclast formationTargets specific receptor pathways

This compound's unique dual-action mechanism distinguishes it from these compounds by specifically targeting cancer cells within the bone environment while minimizing systemic side effects associated with conventional chemotherapy.

属性

IUPAC Name

[1-[[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-1-hydroxyethyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N3O14P3/c1-11(18,29(19,20)21)30(22,23)28-31(24,25)26-4-5-7(15)8(16)9(27-5)14-3-2-6(12)13-10(14)17/h2-3,5,7-9,15-16,18H,4H2,1H3,(H,22,23)(H,24,25)(H2,12,13,17)(H2,19,20,21)/t5-,7-,8+,9-,11?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUIKCRXUQCSUJS-ZLRZYOKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(O)(P(=O)(O)O)P(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(O)(P(=O)(O)O)P(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N3O14P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332863-86-2
Record name MBC-11
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0332863862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MBC-11
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M53T688S5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MBC-11
Reactant of Route 2
MBC-11
Reactant of Route 3
MBC-11
Reactant of Route 4
MBC-11
Reactant of Route 5
MBC-11
Reactant of Route 6
MBC-11

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。